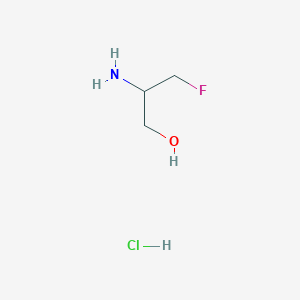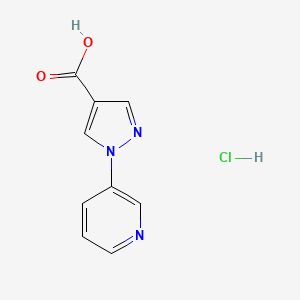![molecular formula C14H19ClN4O B1406805 1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride CAS No. 1417566-84-7](/img/structure/B1406805.png)
1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride
Overview
Description
“1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride” is a chemical compound with a molecular weight of 294.78 . The IUPAC name for this compound is 5-(piperazin-1-ylmethyl)-3-(p-tolyl)-1,2,4-oxadiazole hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H18N4O.ClH/c1-11-2-4-12(5-3-11)14-16-13(19-17-14)10-18-8-6-15-7-9-18;/h2-5,15H,6-10H2,1H3;1H . This code provides a detailed description of the compound’s molecular structure.Scientific Research Applications
Synthesis and Characterization
- A study by Sanjeevarayappa et al. (2015) focused on the synthesis and characterization of a related compound, providing detailed insights into its crystal structure and molecular interactions.
- Hai-bo Wang et al. (2006) synthesized a compound with a similar structure and analyzed its molecular and crystal structure, emphasizing intra- and intermolecular interactions.
Biological Activities
- Various studies have reported on the antimicrobial activities of compounds related to "1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride". For instance:
- Bektaş et al. (2007) synthesized and evaluated the antimicrobial activities of 1,2,4-triazole derivatives, finding moderate activities against certain microorganisms.
- The study by Demirbaş et al. (2010) also focused on synthesizing derivatives with antimicrobial properties.
- Foks et al. (2004) reported the tuberculostatic activity of certain derivatives, highlighting their potential in treating tuberculosis.
- Antidepressant and antianxiety activities of related compounds were investigated by Kumar et al. (2017), revealing significant effects in animal models.
Structural Analysis and DFT Calculations
- The study by Kumara et al. (2017) focused on the synthesis of novel compounds, providing detailed crystal structure analysis and DFT calculations, which are crucial for understanding the electronic properties and reactivity of these molecules.
Antioxidant Activity
- Mallesha et al. (2014) explored the antioxidant activity of similar derivatives, indicating their potential as radical scavengers.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as azoles, are known to target the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol .
Mode of Action
Based on the known actions of similar compounds, it can be inferred that it may interact with its target protein to inhibit or modulate its function .
Biochemical Pathways
Similar compounds are known to affect the synthesis of ergosterol, a key component of fungal cell membranes, by inhibiting the enzyme lanosterol 14α-demethylase .
Result of Action
Similar compounds have been found to possess antimicrobial activities, suggesting that this compound may also have potential antimicrobial effects .
properties
IUPAC Name |
3-(4-methylphenyl)-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O.ClH/c1-11-2-4-12(5-3-11)14-16-13(19-17-14)10-18-8-6-15-7-9-18;/h2-5,15H,6-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEFGNFSNPTGQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN3CCNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



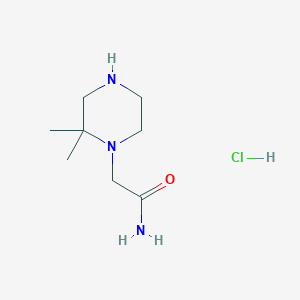
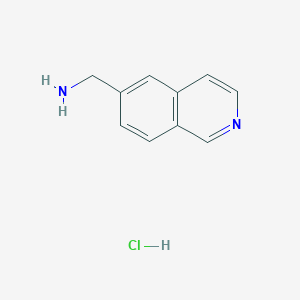

amino}acetate](/img/structure/B1406729.png)
![3-[(1R)-2-amino-1-hydroxyethyl]benzonitrile hydrochloride](/img/structure/B1406730.png)
![(6-{3-[(4-Chloro-phenyl)-hydrazonomethyl]-phenyl}-4-trifluoromethyl-pyridin-2-yl)-dimethyl-amine](/img/structure/B1406731.png)
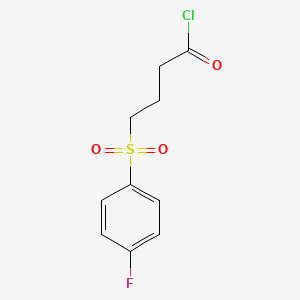
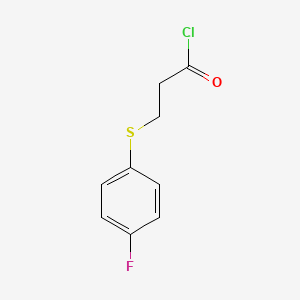
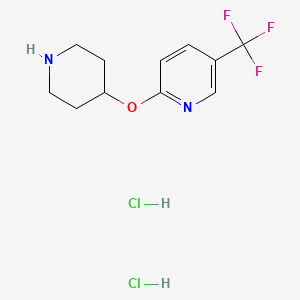
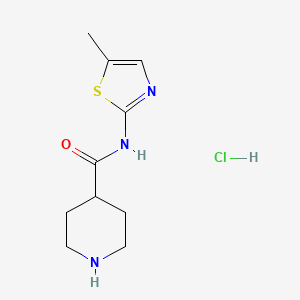
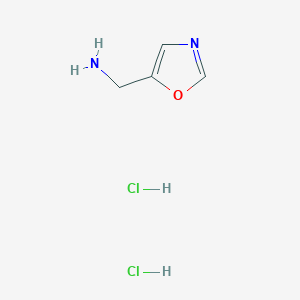
![{2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid hydrate](/img/structure/B1406741.png)
